molecular formula C21H19N3O4 B8037501 GSK481

GSK481

Cat. No.: B8037501
M. Wt: 377.4 g/mol
InChI Key: KNOUWGGQMADIBV-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of GSK481 involves several steps, starting with the preparation of the core benzoxazepinone structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency and purity.

Chemical Reactions Analysis

GSK481 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

GSK481 has a wide range of scientific research applications:

Mechanism of Action

GSK481 exerts its effects by selectively inhibiting RIP1 kinase. It binds to the ATP-binding pocket of RIP1, preventing its autophosphorylation at Ser166. This inhibition blocks the downstream signaling pathways involved in necroptosis and inflammation. This compound shows high selectivity for human and cynomolgus monkey RIP1 over other kinases .

Comparison with Similar Compounds

GSK481 is unique in its high potency and selectivity for RIP1 kinase. Similar compounds include:

This compound stands out due to its high specificity and potency, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOUWGGQMADIBV-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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